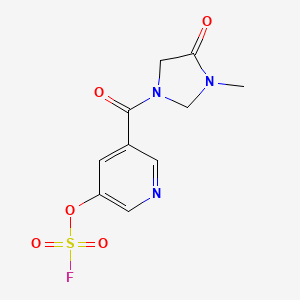

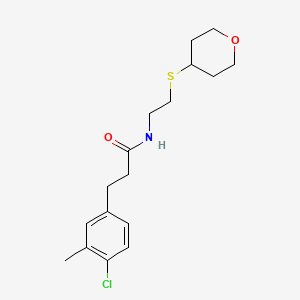

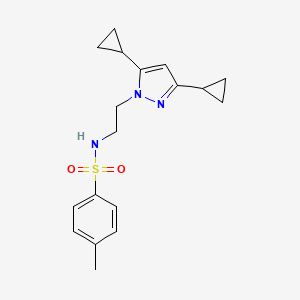

7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BBR 3464, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies and has been shown to have a unique mechanism of action that sets it apart from other cancer drugs.

Applications De Recherche Scientifique

Bromophenols Coupled with Nucleoside Bases

Bromophenols coupled with nucleoside bases, including derivatives similar to 7-(3-bromobenzyl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, have been isolated from the red alga Rhodomela confervoides. These compounds are identified for their unique structural properties, analyzed using spectroscopic and chemical methods (Ma et al., 2007).

Synthesis and Antidepressant Properties

The synthesis and antidepressant properties of related purine diones have been studied. These compounds, synthesized through specific reactions, exhibited antidepressant activity at certain dosages (Khaliullin et al., 2018).

Thietanyl Protection in Synthesis

The use of thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones has been explored. This method provides a new route for synthesizing similar purine dione compounds, highlighting the advantages of thietanyl protection (Khaliullin & Shabalina, 2020).

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives of 3-methyl-3,7-dihydro-purine-2,6-dione, with modifications at N-1 and N-7 positions, have been synthesized and characterized as DPP-IV inhibitors. These compounds show moderate to good inhibitory activities against DPP-IV, contributing to potential therapeutic applications (Mo et al., 2015).

Reaction with Trisamine

A study on the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine has revealed unusual reaction products. These findings contribute to the understanding of the chemical behavior of such compounds in different conditions (Khaliullin & Shabalina, 2020).

Synthesis of New Purineselenyl and Thiadiazolyl Derivatives

The synthesis of new purineselenyl and thiadiazolyl derivatives based on 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones has been reported, illustrating the potential of such derivatives in developing new chemical entities (Gobouri, 2020).

Propriétés

IUPAC Name |

7-[(3-bromophenyl)methyl]-8-butan-2-ylsulfanyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O2S/c1-4-10(2)25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)9-11-6-5-7-12(18)8-11/h5-8,10H,4,9H2,1-3H3,(H,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRXESUBTAROCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-methyl-N-(4-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485822.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)

![(4Ar,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2485837.png)